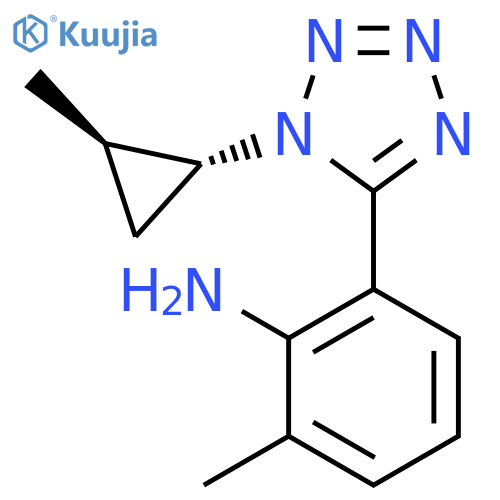Cas no 1820574-81-9 (2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline)

1820574-81-9 structure
商品名:2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline
2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline 化学的及び物理的性質
名前と識別子
-
- EN300-1268131
- 2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline
- 1820574-81-9
- 1807890-94-3
- EN300-187396
- 2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline
- rac-2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline
-
- インチ: 1S/C12H15N5/c1-7-4-3-5-9(11(7)13)12-14-15-16-17(12)10-6-8(10)2/h3-5,8,10H,6,13H2,1-2H3/t8-,10-/m1/s1
- InChIKey: YIPMPPICXHAXPP-PSASIEDQSA-N
- ほほえんだ: N1(C(C2C=CC=C(C)C=2N)=NN=N1)[C@@H]1C[C@H]1C
計算された属性
- せいみつぶんしりょう: 229.13274550g/mol
- どういたいしつりょう: 229.13274550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 69.6Ų
2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-187396-2.5g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-187396-1.0g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 1g |
$971.0 | 2023-05-26 | ||
| Enamine | EN300-187396-0.25g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-187396-0.5g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-187396-5g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-187396-5.0g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 5g |
$2816.0 | 2023-05-26 | ||
| Enamine | EN300-187396-10.0g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 10g |
$4176.0 | 2023-05-26 | ||
| Enamine | EN300-187396-0.1g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-187396-0.05g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-187396-1g |
2-methyl-6-{1-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,3,4-tetrazol-5-yl}aniline, trans |
1820574-81-9 | 1g |
$1057.0 | 2023-09-18 |
2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
1820574-81-9 (2-Methyl-6-(1-((1R,2R)-2-methylcyclopropyl)-1H-tetrazol-5-yl)aniline) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
